3-Pyridinecarboxylic acid, 4-(2-chlorophenyl)-6-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-5-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxobutyl]-1,4-dihydro-2-methyl-, methyl ester is a complex organic compound with the molecular formula and a molecular weight of 682.1 g/mol. This compound belongs to the class of pyridinecarboxylic acids and features a chlorophenyl group among its various substituents. It is recognized by its systematic name and is also referred to as methyl 4-(2-chlorophenyl)-5-[4-(1,3-dioxoisoindol-2-yl)butanoyl]-6-[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-2-methyl-1,4-dihydropyridine-3-carboxylate. The compound's CAS number is 223734-98-3.
The synthesis of this compound involves multiple steps due to its intricate structure. A common synthetic route includes the reaction of 2-chloro-4-(2-chlorophenyl)-6-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-5-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxobutyl]-1,4-dihydro-2-methylpyridine with appropriate reagents. The synthetic methods may vary in industrial applications to optimize yield and purity. Techniques such as chromatography and crystallization are typically employed to isolate the desired product effectively.
The molecular structure of 3-Pyridinecarboxylic acid derivative can be represented using various structural formulas:
Molecular Formula:
IUPAC Name: methyl 4-(2-chlorophenyl)-5-[4-(1,3-dioxoisoindol-2-yl)butanoyl]-6-[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-2-methyl-1,4-dihydropyridine-3-carboxylate
InChI Key: NHVDPQDXBLKGPI-UHFFFAOYSA-N
Canonical SMILES: CC1=C(C(C(=C(N1)COCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)CCCN4C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6Cl)C(=O)OC
The structure features a pyridine ring with various functional groups that contribute to its chemical reactivity and biological activity.
This compound can undergo several types of chemical reactions including:
The specific products formed from these reactions depend on the reaction conditions and the functional groups present in the compound.
The precise mechanism by which this compound exerts its biological effects is still under investigation. It is believed that it interacts with specific molecular targets or pathways within biological systems. Studies are ongoing to elucidate these mechanisms further and understand how structural variations may influence activity.
The physical and chemical properties of 3-Pyridinecarboxylic acid derivative include:
Property | Value |
---|---|
Molecular Weight | 682.1 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties are crucial for understanding the behavior of the compound in various environments and applications.
This compound has several potential scientific uses:
In industrial contexts, this compound could be utilized in the synthesis of pharmaceuticals or agrochemicals, highlighting its versatility in both academic and applied chemistry settings.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7